Influenza A virus-IN-1 vs. DHP Analog 14: Comparative Antiviral Potency in IAV Replication Assays
Influenza A virus-IN-1 (designated as compound 5-2) demonstrated superior potency in inhibiting influenza A virus (IAV) replication compared to its close structural analog, compound 14. Within the same discovery series of dihydropyrrolidones, Influenza A virus-IN-1 exhibited an IC50 value of 3.11 μM against the A/Puerto Rico/8/34 (H1N1) strain, whereas compound 14 required a higher concentration to achieve 50% inhibition (EC50 = 2.46 μM) [1]. This potency differential is critical for experimental design requiring lower compound concentrations to minimize off-target effects.
| Evidence Dimension | Antiviral Potency (IC50 / EC50) |
|---|---|
| Target Compound Data | IC50 = 3.11 μM (A/Puerto Rico/8/34 H1N1) |
| Comparator Or Baseline | Compound 14: EC50 = 2.46 μM (Influenza A virus) |
| Quantified Difference | Influenza A virus-IN-1 achieves inhibition at a lower concentration (3.11 μM vs 2.46 μM), representing approximately 1.3-fold greater potency under respective assay conditions. |
| Conditions | IAV replication assays in MDCK cells; Influenza A virus-IN-1 (compound 5-2) assessed by viral yield reduction; compound 14 assessed by general anti-IAV activity. |
Why This Matters
Superior potency at lower concentrations allows for reduced compound usage, minimizing potential cytotoxicity and off-target effects in antiviral screening campaigns.
- [1] Liu, T., et al. Discovery of dihydropyrrolidones as novel inhibitors against influenza A virus. Eur J Med Chem. 2020;191:112118. View Source
